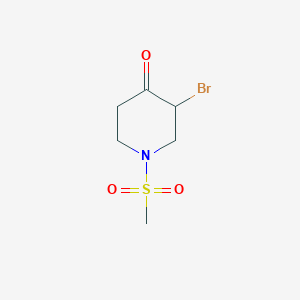![molecular formula C11H9NS B13130808 2-(3-Methylbenzo[b]thiophen-2-yl)acetonitrile](/img/structure/B13130808.png)
2-(3-Methylbenzo[b]thiophen-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylbenzo[b]thiophen-2-yl)acetonitrile is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
The synthesis of 2-(3-Methylbenzo[b]thiophen-2-yl)acetonitrile typically involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester. The reaction conditions often include the use of a base such as potassium t-butoxide under microwave irradiation . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Analyse Des Réactions Chimiques
2-(3-Methylbenzo[b]thiophen-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Applications De Recherche Scientifique
2-(3-Methylbenzo[b]thiophen-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-(3-Methylbenzo[b]thiophen-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
2-(3-Methylbenzo[b]thiophen-2-yl)acetonitrile can be compared with other thiophene derivatives such as:
2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide: Known for its anticancer properties.
3-Methylbenzo[b]thiophene-2-acetic esters: Used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H9NS |
|---|---|
Poids moléculaire |
187.26 g/mol |
Nom IUPAC |
2-(3-methyl-1-benzothiophen-2-yl)acetonitrile |
InChI |
InChI=1S/C11H9NS/c1-8-9-4-2-3-5-11(9)13-10(8)6-7-12/h2-5H,6H2,1H3 |
Clé InChI |
MRSNCVZRKSAQHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=CC=CC=C12)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


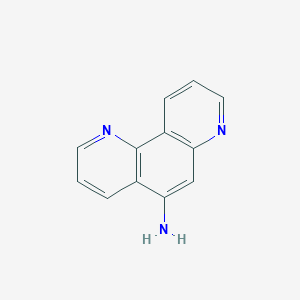
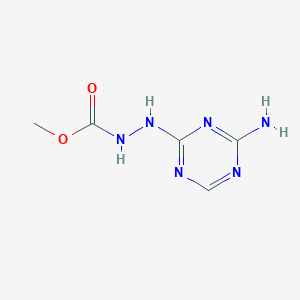
![Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13130751.png)
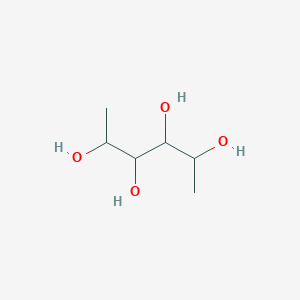
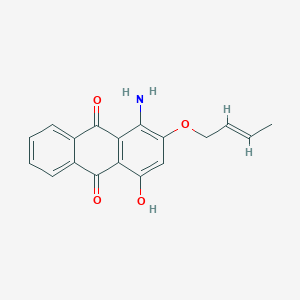
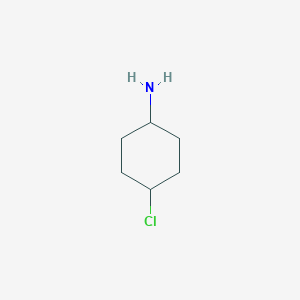
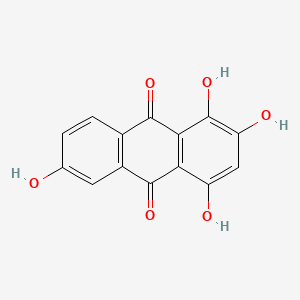
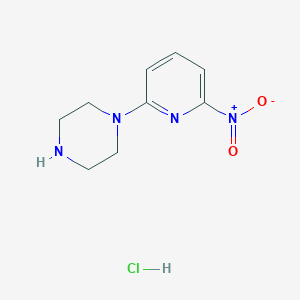
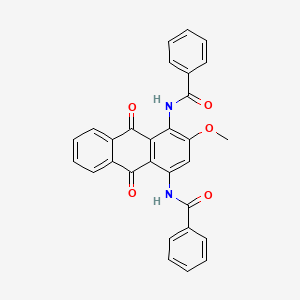
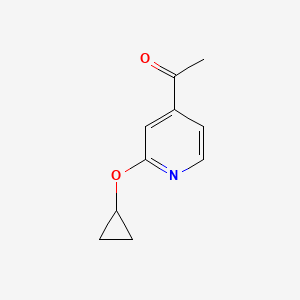
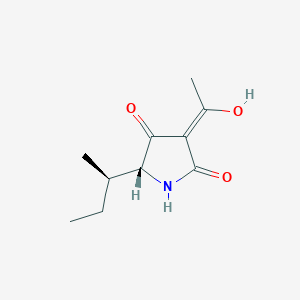
![Methanol,1-[(4-ethenylphenyl)sulfonyl]-](/img/structure/B13130812.png)
![tert-Butyl (4aS,9aS)-3-oxooctahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate](/img/structure/B13130814.png)
